molecular formula C8H10N2O B159716 3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine CAS No. 137469-91-1

3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine

Cat. No.: B159716
CAS No.: 137469-91-1
M. Wt: 150.18 g/mol
InChI Key: GJLKGXYBKGTDRZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine is a chemical compound belonging to the 1,4-benzoxazine class of heterocyclic organic compounds. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in biologically active molecules . The 1,4-benzoxazine core is a recognized scaffold in the development of novel therapeutic agents. Research on closely related analogues has demonstrated a range of potential pharmacological activities. For instance, 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been investigated as dual-acting agents that function as thromboxane A2 (TXA2) receptor antagonists and prostacyclin (PGI2) receptor agonists , presenting a promising approach for cardiovascular disease research . Other derivatives have been explored as 5-HT6 receptor antagonists , a target relevant to neurological disorders . Furthermore, specific substituted 1,4-benzoxazine compounds have shown selective cytotoxic activity against hypoxic cancer cells and the ability to downregulate hypoxia-inducible genes, indicating potential for anticancer research . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLKGXYBKGTDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568097
Record name 3,4-Dihydro-2H-1,4-benzoxazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137469-91-1
Record name 3,4-Dihydro-2H-1,4-benzoxazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 3,4 Dihydro 2h Benzo B 1 2 Oxazin 5 Amine

Reaction Pathways of the Dihydrooxazine Ring System

The dihydrooxazine ring of 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine, while relatively stable, can undergo several types of reactions, including oxidation, reduction of precursors, and, under certain conditions, ring-opening and rearrangement.

Oxidation Reactions

The dihydrooxazine ring, being a partially saturated heterocyclic system, is susceptible to oxidation, leading to the corresponding aromatic benzoxazine (B1645224). This transformation, known as aromatization, results in a more conjugated system. While specific studies on the oxidation of 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine are not extensively documented, analogies can be drawn from the aromatization of other dihydro-heterocyclic systems. For instance, the aromatization of tetrahydrocarbazoles has been achieved using a catalytic amount of iodine, yielding the corresponding carbazoles in high yields. rsc.org Similarly, oxidative aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been reported, although in some cases, electron-donating substituents can lead to decomposition during oxidation. mdpi.com It is plausible that similar reagents, such as iodine or other mild oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), could effect the aromatization of the dihydrooxazine ring to furnish 2H-benzo[b] nih.govnih.govoxazin-5-amine. The driving force for such a reaction would be the thermodynamic stability gained from the formation of a fully aromatic system. nih.gov

Table 1: Potential Oxidation Reactions of the Dihydrooxazine Ring

Starting MaterialReagentProductReaction Type
3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amineI₂ or DDQ (hypothetical)2H-benzo[b] nih.govnih.govoxazin-5-amineAromatization
TetrahydrocarbazolesI₂ (catalytic)CarbazolesAromatization rsc.org
4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidinesVarious oxidizing agents6-Nitroazolo[1,5-a]pyrimidinesAromatization mdpi.com

Reduction Reactions

The synthesis of 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine often proceeds via the reduction of a precursor, typically the corresponding nitro derivative, 5-nitro-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine (B8389632). The selective reduction of the nitro group without affecting other functionalities in the molecule is a crucial step. A variety of reducing agents can be employed for this transformation. For example, a mild and effective method for the reduction of a nitro group on a related 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole involves the use of sodium borohydride (B1222165) in the presence of tin(II) chloride dihydrate. nih.gov Other common methods for the reduction of aromatic nitro groups to primary amines include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, as well as the use of metals in acidic media, such as iron, zinc, or tin.

Table 2: Reduction of Nitro-Precursors to form Aminobenzoxazines

Starting MaterialReagent(s)ProductReference
2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazolesNaBH₄, SnCl₂·2H₂O, ethanol4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines nih.gov
General Aromatic Nitro CompoundsPd/C, H₂Aromatic AminesGeneral Knowledge
General Aromatic Nitro CompoundsFe, HClAromatic AminesGeneral Knowledge

Ring-Opening and Rearrangement Reactions

The dihydrooxazine ring can undergo ring-opening or rearrangement reactions under specific conditions, often promoted by acid or heat. For the related 1,3-benzoxazine systems, ring-opening can occur, for example, upon hydrolysis with hydrochloric acid. researchgate.net While direct evidence for ring-opening of 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine is scarce, analogous heterocyclic systems provide insight into potential reaction pathways. For instance, N-acyl-3,4-dihydro-1H-2,1-benzoxazines undergo a thermal rearrangement involving the extrusion of formaldehyde (B43269) via a retro-Diels-Alder reaction, followed by a 6π electrocyclization to yield 2-substituted-4H-3,1-benzoxazines. Such rearrangements highlight the potential for the dihydrooxazine ring to serve as a precursor to other heterocyclic structures.

Functionalization of the Amine Moiety in 3,4-Dihydro-2H-benzo[b]nih.govnih.govoxazin-5-amine

The primary amine group at the 5-position is a key site for the functionalization of the molecule, allowing for the introduction of a wide variety of substituents through reactions such as alkylation and acylation.

Alkylation and Acylation Reactions

The nitrogen atom of the primary amine in 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine is nucleophilic and readily undergoes alkylation and acylation reactions.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base like potassium carbonate yields the corresponding N-benzylated product. mdpi.comresearchgate.net A similar approach could be applied to 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine to introduce alkyl groups on the amino nitrogen.

Acylation: N-acylation is a common transformation for primary amines, leading to the formation of stable amide derivatives. This can be accomplished using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. A modern and environmentally friendly approach for N-acylation involves the use of acylbenzotriazoles, which can acylate amines in water under mild conditions, often with high yields and without racemization in the case of chiral substrates. mdpi.com For instance, this method has been successfully used for the synthesis of amino acid aryl amides and drug conjugates. mdpi.com Enzymatic methods, using enzymes like aminoacylases, also offer a selective route for the N-acylation of amino acids in aqueous media. nih.gov The regioselective N-acylation of the exocyclic primary amine over the endocyclic secondary amine is expected, as demonstrated in the acylation of 5-bromo-2-aminobenzimidazole, where the primary amine is preferentially acylated by acyl chlorides. researchgate.net

Table 3: Representative Alkylation and Acylation Reactions of Amines

Reaction TypeAmine SubstrateReagent(s)Product TypeReference
N-AlkylationN-Benzoyl 5-(aminomethyl)tetrazoleBenzyl bromide, K₂CO₃N-Alkylated tetrazole mdpi.comresearchgate.net
N-AcylationVarious aminesAcylbenzotriazoles, waterAmides mdpi.com
N-AcylationL-Amino acidsFatty acids, AminoacylasesN-Acylated amino acids nih.gov
N-Acylation5-Bromo-2-aminobenzimidazoleAcyl chloride, triethylamineN-Acylated primary amine researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine is susceptible to electrophilic substitution, while nucleophilic substitution is generally less favorable.

Electrophilic Substitution: The 5-amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This means that reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the amino group (i.e., the 6- and 8-positions, with the 7-position being the meta position). The electron-donating nature of the amino group increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The endocyclic nitrogen and oxygen atoms of the dihydrooxazine ring also influence the electron distribution and reactivity of the benzene ring.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzene ring of 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine is generally difficult. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. Since the amino group is strongly electron-donating, it deactivates the ring towards nucleophilic attack. Therefore, direct displacement of a leaving group from the aromatic ring of this compound by a nucleophile is not a favored reaction pathway unless other activating substituents are present.

Cross-Coupling Reactions on the Benzene Ring of 3,4-Dihydro-2H-benzo[b]organic-chemistry.orgrasayanjournal.co.inoxazin-5-amine Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For derivatives of 3,4-dihydro-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazine, these reactions are primarily employed to modify the benzene ring, enabling the synthesis of complex molecules from aryl halide precursors.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org The reaction typically involves an aryl halide or triflate and a primary or secondary amine in the presence of a palladium catalyst and a base. jk-sci.comorganic-chemistry.org The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgjk-sci.com

The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. jk-sci.comlibretexts.org The reaction is versatile and has been adapted for a wide range of substrates, including the synthesis of primary arylamines using ammonia (B1221849) equivalents. organic-chemistry.org

In the context of the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazine system, a modified Buchwald-Hartwig N-arylation has been utilized in a one-pot synthesis. This approach allows for the introduction of various aryl groups onto the nitrogen atom of the oxazine ring, demonstrating the reaction's applicability in derivatizing this heterocyclic scaffold.

Table 1: Buchwald-Hartwig Amination General Parameters

Parameter Description
Reactants Aryl Halide/Sulfonate and a primary or secondary amine. jk-sci.com
Catalyst Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands. jk-sci.com
Base Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃. jk-sci.com
Solvent Aprotic solvents such as Toluene, THF, or Dioxane. jk-sci.com
Temperature Ranges from room temperature to over 100 °C. jk-sci.com

Nucleophilic Aromatic Substitution (SNAr) provides a metal-free alternative for forming C-C bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In a notable application, a sustainable, microwave-assisted SNAr methodology was developed to synthesize 3-aryl-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazin-2-one derivatives. nih.govfrontiersin.orgresearchgate.net

This process involves the reaction of a 3-chloro-1,4-benzoxazin-2-one derivative (an electrophile) with a nucleophile such as an indole. nih.gov The reaction is performed under microwave irradiation, which significantly reduces reaction times to minutes and simplifies the workup process, yielding the desired Csp²–Csp² coupled products in good yields. nih.govfrontiersin.orgresearchgate.net This method highlights a green chemistry approach to functionalizing the benzoxazine core. nih.gov

Table 2: Microwave-Assisted SNAr Coupling of 3-chloro-1,4-benzoxazin-2-one Derivatives

Entry Nucleophile Product Yield (%) Time (min)
1 Indole 3-(1H-indol-3-yl)-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazin-2-one 82 7
2 5-Methoxyindole 3-(5-Methoxy-1H-indol-3-yl)-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazin-2-one 75 10
3 5-Nitroindole 3-(5-Nitro-1H-indol-3-yl)-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazin-2-one 68 12
4 Indole (with 6-methyl-benzoxazinone) 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazin-2-one 78 8

Data sourced from studies on sustainable synthesis of antibacterial 3-aryl-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazin-2-ones. nih.govfrontiersin.orgresearchgate.net

Additionally, a dual SNAr reaction on activated ortho-halonitrobenzenes has been shown to produce 2,3-dihydro-1,4-benzoxazines in a one-pot synthesis. rsc.org This reaction involves the sequential substitution of a halogen and a nitro group by a dinucleophile, such as a secondary amino alcohol. rsc.org

Other Significant Chemical Transformations and Reactivity Profiles

Beyond cross-coupling, the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazine ring system undergoes various other chemical transformations. The synthesis of the core itself can be achieved through several routes, including the palladium-catalyzed intramolecular C-O bond formation to create the oxazine ring. researchgate.net

Derivatives of the benzoxazine core can be further modified. For instance, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazine-8-carboxamide was identified as a potent inhibitor of PARP1, synthesized through modifications including Knoevenagel condensation. nih.gov The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has also been accomplished through a Lewis acid-catalyzed SN2-type ring-opening of aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org

Furthermore, the nitrogen atom of the oxazine ring can be readily alkylated. For example, reacting 2-hydroxymethyl-2,3-dihydro-benzo[l,4]oxazine-4-carboxylic acid tert-butyl ester with p-toluenesulfonyl chloride, followed by reaction with an appropriate amine, leads to N-substituted products. google.com These transformations underscore the versatility of the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazine scaffold as a template for creating a diverse library of compounds.

Advanced Spectroscopic and Structural Characterization of 3,4 Dihydro 2h Benzo B 1 2 Oxazin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced two-dimensional (2D) techniques, allows for the unambiguous assignment of each atom within the molecular framework.

¹H-NMR Chemical Shift Analysis and Coupling Patterns

A ¹H-NMR spectrum of 3,4-Dihydro-2H-benzo[B] upm.edu.myorganic-chemistry.orgoxazin-5-amine would be expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the oxazine (B8389632) ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of both the amino group (-NH₂) and the ether oxygen, as well as the secondary amine of the oxazine ring. The coupling patterns (splitting of signals) between adjacent protons would reveal their connectivity. Protons on the methylene (B1212753) groups of the oxazine ring (-O-CH₂- and -N-CH₂-) would likely appear as triplets, assuming free rotation, and their chemical shifts would be characteristic of their proximity to the heteroatoms.

Table 1: Hypothetical ¹H-NMR Data for 3,4-Dihydro-2H-benzo[B] upm.edu.myorganic-chemistry.orgoxazin-5-amine

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic-H6.0 - 7.5d, t7.0 - 9.0
-NH₂3.0 - 5.0s (broad)-
-O-CH₂-4.0 - 4.5t4.0 - 6.0
-N-CH₂-3.0 - 3.5t4.0 - 6.0
-NH- (oxazine)3.5 - 5.5s (broad)-
Note: This table is predictive and not based on experimental data.

¹³C-NMR Carbon Framework Assignment

The ¹³C-NMR spectrum would provide information on the carbon skeleton of the molecule. The number of signals would correspond to the number of unique carbon environments. The chemical shifts of the aromatic carbons would be significantly affected by the substituents, with carbons bearing the amino and oxygen groups appearing at distinct chemical shifts. The aliphatic carbons of the oxazine ring would resonate in the upfield region of the spectrum.

Table 2: Hypothetical ¹³C-NMR Data for 3,4-Dihydro-2H-benzo[B] upm.edu.myorganic-chemistry.orgoxazin-5-amine

Carbon Expected Chemical Shift (ppm)
Aromatic C-O140 - 150
Aromatic C-N135 - 145
Aromatic C-H110 - 130
-O-CH₂-65 - 75
-N-CH₂-40 - 50
Note: This table is predictive and not based on experimental data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would establish the ¹H-¹H coupling networks, HSQC would correlate directly bonded proton and carbon atoms, and HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete molecular structure and confirm the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be crucial for determining the exact molecular formula of 3,4-Dihydro-2H-benzo[B] upm.edu.myorganic-chemistry.orgoxazin-5-amine, which is C₈H₁₀N₂O. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the molecule.

Table 3: Hypothetical Mass Spectrometry Data for 3,4-Dihydro-2H-benzo[B] upm.edu.myorganic-chemistry.orgoxazin-5-amine

Analysis Expected Result
Molecular FormulaC₈H₁₀N₂O
Exact Mass150.0793
Molecular Ion [M]⁺m/z 150
Protonated Molecule [M+H]⁺m/z 151
Note: This table is predictive and not based on experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like the one . It would likely produce a prominent signal for the protonated molecule [M+H]⁺. By controlling the fragmentation conditions within the mass spectrometer, a fragmentation pattern could be generated. The analysis of these fragments would provide valuable structural information, for example, by showing the loss of the amino group or the cleavage of the oxazine ring, which would further support the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule through its characteristic vibrational modes. For 3,4-Dihydro-2H-benzo[b] rasayanjournal.co.indavidson.eduoxazin-5-amine, the IR spectrum is expected to display a series of absorption bands that confirm the presence of the amine group, the aromatic ring, and the heterocyclic oxazine system.

The primary amine (-NH₂) group on the benzene ring would produce characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. The aliphatic C-H bonds within the dihydro-oxazine ring would show stretching vibrations between 2820 and 2972 cm⁻¹. rasayanjournal.co.in

The benzoxazine (B1645224) core itself has several signature peaks. The asymmetric stretching of the C-O-C ether linkage within the oxazine ring is a key indicator, generally observed in the 1215-1269 cm⁻¹ range. rasayanjournal.co.in Furthermore, the aromatic nature of the compound is confirmed by C=C stretching vibrations within the benzene ring, which typically result in four bands of varying intensity around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. researchgate.net The connection of the oxazine ring to the benzene ring gives rise to specific absorption bands; for instance, absorptions for trisubstituted benzene rings are found in the 935-966 cm⁻¹ and 1453-1498 cm⁻¹ regions, with a particularly characteristic peak for the oxazine ring itself noted between 918-920 cm⁻¹. rasayanjournal.co.inresearchgate.net

Table 1: Expected Characteristic IR Absorption Bands

Vibrational Mode Functional Group / Feature Expected Wavenumber (cm⁻¹)
N-H Stretching Primary Amine (-NH₂) 3300 - 3500
C-H Stretching (Aromatic) Benzene Ring 3000 - 3100
C-H Stretching (Aliphatic) Dihydro-oxazine Ring (-CH₂) 2820 - 2972
C=C Stretching Aromatic Ring 1450 - 1600
C-O-C Asymmetric Stretching Oxazine Ring Ether Linkage 1215 - 1269

X-ray Crystallography for Solid-State Molecular Architecture

Detailed Conformational Analysis

The structure of 3,4-Dihydro-2H-benzo[b] rasayanjournal.co.indavidson.eduoxazin-5-amine consists of a planar benzene ring fused to a non-planar six-membered dihydro-oxazine ring. Due to the presence of the sp³-hybridized carbon and nitrogen atoms, the heterocyclic ring is not flat and must adopt a puckered conformation to minimize steric and torsional strain. Studies on similar benzoxazine structures reveal that the ring typically adopts a semi-chair or a twisted conformation. rsc.org In such a conformation, some atoms of the heterocyclic ring would lie above the plane of the benzene ring, while others would lie below it. A full conformational analysis would define the precise puckering parameters and torsion angles within the oxazine ring.

Intermolecular Interaction Network Analysis (e.g., C-H···N, C-H···O, C-H···π)

The solid-state packing of 3,4-Dihydro-2H-benzo[b] rasayanjournal.co.indavidson.eduoxazin-5-amine is expected to be governed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. The molecule contains multiple hydrogen bond donors (the N-H of the amine group and the N-H of the oxazine ring) and hydrogen bond acceptors (the oxygen and nitrogen atoms of the oxazine ring and the nitrogen of the amine group).

Table 2: Potential Intermolecular Interactions

Interaction Type Donor Acceptor Significance
Hydrogen Bond N-H (Amine, Oxazine Ring) O (Oxazine Ring), N (Amine, Oxazine Ring) Primary contributor to crystal lattice stability.
C-H···O C-H (Aromatic, Aliphatic) O (Oxazine Ring) Secondary stabilization of the network.
C-H···N C-H (Aromatic, Aliphatic) N (Amine, Oxazine Ring) Secondary stabilization of the network.
C-H···π C-H (Aromatic, Aliphatic) π-system of Benzene Ring Contributes to packing efficiency.

Elemental Analysis for Empirical Composition Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed empirical formula. For 3,4-Dihydro-2H-benzo[b] rasayanjournal.co.indavidson.eduoxazin-5-amine, the molecular formula is C₈H₁₀N₂O. The validation of this formula is achieved when the experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) closely match the calculated values. davidson.edu

The theoretical composition is calculated based on the molecular weight of the compound (150.18 g/mol ) and the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of C₈H₁₀N₂O

Element Symbol Atomic Weight ( g/mol ) Atoms per Molecule Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 8 96.08 63.98%
Hydrogen H 1.008 10 10.08 6.71%
Nitrogen N 14.01 2 28.02 18.66%
Oxygen O 16.00 1 16.00 10.65%

| Total | | | | 150.18 | 100.00% |

In a typical experimental procedure, a measured sample of the compound would be combusted, and the resulting amounts of carbon dioxide, water, and nitrogen gas would be quantified to determine the experimental mass percentages. A close agreement between these experimental values and the theoretical percentages in Table 3 would serve to validate the empirical composition of the synthesized compound. rasayanjournal.co.in

Computational Chemistry and Mechanistic Studies on 3,4 Dihydro 2h Benzo B 1 2 Oxazin 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently employed to predict the properties of benzoxazine (B1645224) derivatives.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For derivatives of the 3,4-dihydro-2H-benzo[b] shd-pub.org.rsrasayanjournal.co.inoxazine (B8389632) ring, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The oxazine ring in this scaffold typically adopts a non-planar conformation, often described as a half-chair or boat-like structure. researchgate.net The precise conformation is influenced by the nature and position of substituents on the bicyclic system. researchgate.net

For the parent 3,4-dihydro-2H-benzo[b] shd-pub.org.rsrasayanjournal.co.inoxazine, these calculations would reveal the puckering of the oxazine ring and the orientation of the amine group relative to the benzene (B151609) ring. This optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for all other computational property predictions.

Table 1: Representative Predicted Geometrical Parameters for a Substituted Benzoxazine Scaffold

ParameterDescriptionTypical Predicted Value
C-O Bond LengthThe distance between the carbon and oxygen atoms in the oxazine ring.~1.37 Å
C-N Bond LengthThe distance between the carbon and nitrogen atoms in the oxazine ring.~1.45 Å
C-C Aromatic Bond LengthThe average distance between adjacent carbon atoms in the benzene ring.~1.40 Å
C-O-C Bond AngleThe angle formed by the C-O-C linkage within the heterocyclic ring.~115-120°
Dihedral Angle (Puckering)The angle defining the twist or pucker of the six-membered oxazine ring.Varies significantly with substitution

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic systems. Specific values for 3,4-Dihydro-2H-benzo[b] shd-pub.org.rsrasayanjournal.co.inoxazin-5-amine would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these orbitals are critical indicators of a molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.com In a benzoxazine derivative, the HOMO is typically distributed across the electron-rich aromatic ring and the heteroatoms (oxygen and nitrogen), particularly the lone pairs. The presence of the electron-donating amine group at the 5-position would be expected to raise the energy of the HOMO, making the molecule a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's capacity to accept electrons, functioning as an electrophile. youtube.com The LUMO is generally located over the aromatic system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

FMO analysis helps predict which sites on the molecule are most likely to participate in chemical reactions. youtube.com

DFT calculations can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental data.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For a benzoxazine derivative, key predicted peaks would include N-H stretching (from the amine and the secondary amine in the ring), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O-C ether stretching. rasayanjournal.co.in These predictions help in the assignment of complex experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. rasayanjournal.co.in By calculating the magnetic shielding around each nucleus in the optimized geometry, a predicted spectrum can be generated. This is invaluable for confirming the structure of newly synthesized compounds and for assigning specific resonances to individual protons and carbon atoms in the molecule.

Reaction Mechanism Investigations via Computational Approaches

Computational chemistry provides a virtual window into the dynamics of chemical reactions, allowing for the investigation of reaction pathways that are often difficult or impossible to observe experimentally. Studies on the synthesis of benzoxazines and related heterocycles have benefited from these approaches. shd-pub.org.rsresearchgate.net

For example, the synthesis of the 3,4-dihydro-2H-benzo[b] shd-pub.org.rsrasayanjournal.co.inoxazine core often involves steps like intramolecular cyclization. organic-chemistry.orgorganic-chemistry.org Computational modeling can be used to:

Map the Potential Energy Surface: This involves calculating the energy of the system as the reactants transform into products, identifying the lowest energy path.

Identify Transition States: These are the high-energy structures that exist fleetingly at the peak of the reaction energy barrier. Characterizing the geometry and energy of the transition state is key to understanding the reaction rate.

Elucidate Intermediates: The reaction may proceed through one or more stable intermediates, which correspond to local minima on the potential energy surface.

By modeling these pathways, chemists can understand the factors that control reaction outcomes, such as regioselectivity and stereoselectivity, and optimize reaction conditions for higher yields and purity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and has been applied to numerous benzoxazine derivatives to explore their therapeutic potential. nih.govnih.gov

Docking simulations place the benzoxazine derivative into the active site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This process reveals how the molecule might inhibit the protein's function.

Studies on related benzoxazine and benzothiazine structures have demonstrated specific binding interactions that are likely relevant to 3,4-dihydro-2H-benzo[b] shd-pub.org.rsrasayanjournal.co.inoxazin-5-amine. For instance, derivatives have been docked against targets like histone deacetylases (HDACs), Poly(ADP-ribose)polymerase 1 (PARP1), and Traf2- and Nck-interacting protein kinase (TNIK). nih.govnih.govnih.gov A study on a similar benzothiazine scaffold as an acetylcholinesterase inhibitor revealed detailed interactions. mdpi.com

Commonly predicted interactions for this class of compounds include:

Hydrogen Bonding: The N-H group within the oxazine ring and the exocyclic amine group are prime candidates for forming hydrogen bonds with amino acid residues like serine, aspartate, or glutamate (B1630785) in a protein's active site. mdpi.com

π-π Stacking: The electron-rich benzene ring of the benzoxazine core can engage in π-π stacking or T-stacking interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine. mdpi.com

Hydrophobic Interactions: The bicyclic structure provides a scaffold that can fit into hydrophobic pockets within the target protein.

These simulations provide a structural hypothesis for the molecule's biological activity, guiding the synthesis of new analogues with improved binding affinity and selectivity. nih.gov

Table 2: Summary of Molecular Docking Interactions for Related Benzoxazine/Benzothiazine Scaffolds

Compound ScaffoldProtein TargetKey Interacting ResiduesTypes of Interactions ObservedRef
(E)-3-(3-Oxo-3,4-dihydro-2H-benzo[b] shd-pub.org.rsrasayanjournal.co.inoxazin-6-yl)-N-hydroxypropenamidesHistone Deacetylases (HDACs)Not specifiedAnalysis of binding mode and selectivity nih.gov
3,4-Dihydrobenzo[f] shd-pub.org.rsrasayanjournal.co.inoxazepin-5(2H)-one DerivativesTNIK KinaseNot specifiedStructure-activity relationship (SAR) analyses nih.gov
2H-Benzo[b] shd-pub.org.rsrasayanjournal.co.inthiazin-3(4H)-one DerivativesAcetylcholinesteraseTrp86, Trp286, Ser293, Phe295, Tyr337, Tyr341π-π interactions, Hydrogen bonding mdpi.com
2,3-Dihydrobenzo[b] shd-pub.org.rsrasayanjournal.co.indioxine-5-carboxamidePoly(ADP-ribose)polymerase 1 (PARP1)Not specifiedVirtual screening and scaffold hopping nih.gov

Identification of Potential Molecular Targets

The initial step in understanding the therapeutic potential of a compound is the identification of its biological targets. For 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine, while direct experimental data on its specific molecular targets are not extensively documented, computational approaches and data from analogous structures provide significant insights into its likely protein interactions.

In silico target prediction tools, such as SwissTargetPrediction, utilize the two- and three-dimensional structure of a small molecule to screen against databases of known protein binding sites. nih.gov This methodology is predicated on the principle that structurally similar molecules often exhibit similar bioactivities. By inputting the structure of 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine, a ranked list of plausible protein targets can be generated based on the compound's similarity to known ligands.

Furthermore, the molecular targets of structurally related 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine derivatives have been identified, offering valuable clues. For instance, various derivatives of this scaffold have been synthesized and shown to act as potent antagonists for the 5-HT6 receptor, a target implicated in cognitive and psychiatric disorders. nih.govresearchgate.net Other modifications of the benzoxazine ring have led to the development of inhibitors for the Na/H exchanger, which is a potential therapeutic target for ischemia-reperfusion injury, and Cyclin-Dependent Kinase 9 (CDK9), a transcriptional regulator involved in hematologic malignancies. nih.govnih.gov Additionally, a derivative of the related benzo nih.govnih.govoxazin-3(4H)-one has been investigated as a potential inhibitor of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. nih.gov

It is important to note that the specific substitution pattern and stereochemistry of 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine will ultimately determine its target profile. The amino group at the 5-position is expected to significantly influence the compound's electronic and steric properties, and thus its binding affinities for various receptors and enzymes.

Table 1: Examples of Identified Molecular Targets for Structurally Related Benzoxazine Derivatives

Derivative ClassIdentified Molecular TargetPotential Therapeutic Area
3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazine derivatives5-HT6 ReceptorCognitive and Psychiatric Disorders
N-(3-oxo-3,4-dihydro-2H-benzo nih.govnih.govthiazine-6-carbonyl)guanidinesNa/H ExchangerIschemia-Reperfusion Injury
2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivativesCyclin-Dependent Kinase 9 (CDK9)Hematologic Malignancies
Benzo nih.govnih.govoxazin-3(4H)-one derivativeAcetylcholinesteraseAlzheimer's Disease

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information on the conformational flexibility of a ligand and the stability of a protein-ligand complex. For 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine, MD simulations can offer critical insights into its dynamic properties, which are essential for understanding its interaction with potential biological targets.

A typical MD simulation protocol involves placing the ligand, in this case, 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine, within a solvated model of its target protein. The system is then subjected to a series of energy minimizations and equilibrations before a production run, during which the trajectories of all atoms are calculated over time by integrating Newton's laws of motion.

Analysis of the MD trajectories can reveal:

Conformational Flexibility: The inherent flexibility of the oxazine ring and the rotational freedom of the amine substituent can be assessed. The compound may adopt different conformations, and MD simulations can identify the most energetically favorable ones in a biological environment.

Binding Stability: When simulated in complex with a target protein, the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site can be monitored. A stable RMSD value over the course of the simulation suggests a stable binding mode.

Interaction Dynamics: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein. The persistence of these interactions over time is a key indicator of binding affinity.

In Silico Approaches to Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the structural features of a molecule with its biological activity. For 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine, in silico SAR approaches can predict how modifications to its structure might enhance its potency and selectivity for a given target.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico SAR. These models mathematically relate the biological activity of a series of compounds to their physicochemical properties or structural descriptors. A study on a series of 3,4-dihydro-2H-benzo nih.govnih.govoxazine derivatives as 5-HT6 receptor antagonists, for instance, explored the relationship between lipophilicity and hERG inhibition, a critical aspect of drug safety. nih.gov

Another QSAR study on N-(3-oxo-3,4-dihydro-2H-benzo nih.govnih.govthiazine-6-carbonyl)guanidines, close structural analogs, revealed a proportional relationship between the hydrophobicity of the ring structure and their inhibitory activity on the Na/H exchanger. nih.gov For 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine, a hypothetical QSAR study could involve synthesizing a library of derivatives with varying substituents on the aromatic ring or the amine group. The biological activity of these derivatives would then be correlated with descriptors such as:

Electronic Properties: Hammett constants, partial atomic charges.

Steric Properties: Molar refractivity, van der Waals volume.

Hydrophobic Properties: LogP, hydrophobic surface area.

Table 2: Illustrative SAR for Benzoxazine Derivatives (Hypothetical)

Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale
5Amine (NH2)Potential for key hydrogen bondingActs as a hydrogen bond donor, crucial for receptor interaction.
7Electron-withdrawing groupMay enhance binding affinityAlters the electronic landscape of the aromatic ring.
2Alkyl groupCould influence selectivitySteric bulk can favor binding to one target over another.
4HydrogenMaintains conformational flexibilityAvoids steric clashes in the binding pocket.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. The 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine scaffold can possess stereogenic centers, and thus, 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine can exist as a pair of enantiomers if a substituent at a chiral center is present, or as diastereomers if there are multiple chiral centers.

The synthesis of chiral 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazines has been reported, underscoring the feasibility of obtaining stereochemically pure isomers for biological evaluation. organic-chemistry.org The differential interaction of these isomers with their biological targets is a well-established phenomenon, arising from the three-dimensional nature of protein binding sites, which are themselves chiral.

A QSAR study on diastereomeric benzopyrano[3,4b] nih.govnih.govoxazines demonstrated that the specific spatial arrangement of functional groups is a critical factor for their activity as P-glycoprotein inhibitors. nih.gov This highlights the importance of considering the three-dimensional structure of the ligand in its interaction with the receptor.

For 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-5-amine, if it were to be functionalized at a position that introduces a chiral center, it would be imperative to:

Synthesize or separate the individual enantiomers.

Evaluate the biological activity of each enantiomer independently.

Use computational modeling, such as molecular docking, to understand the stereospecific interactions that lead to differences in activity. This would involve docking both the (R)- and (S)-enantiomers into the active site of a target protein and comparing their binding modes and interaction energies.

Such studies are crucial for the development of safe and effective therapeutic agents, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects.

Applications and Research Directions of 3,4 Dihydro 2h Benzo B 1 2 Oxazin 5 Amine in Chemical Science

Strategic Role as a Synthetic Intermediate and Building Block

The 3,4-dihydro-2H-benzo[b] mdpi.commetu.edu.troxazine (B8389632) core, particularly when functionalized with a primary amine as in 3,4-Dihydro-2H-benzo[b] mdpi.commetu.edu.troxazin-5-amine, represents a pivotal starting material in organic synthesis. The amine group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more elaborate molecular architectures.

Modern synthetic methods have focused on efficient preparations of the benzoxazine (B1645224) ring system. For instance, highly efficient and stereospecific syntheses of 3,4-dihydro-1,4-benzoxazine derivatives have been developed. One such method involves a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org Another advanced approach utilizes a palladium-catalyzed tandem allylic amination and oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates with bisnucleophiles to yield chiral 3,4-dihydro-2H-benzo[b] mdpi.commetu.edu.troxazines with good yield and high enantioselectivity. organic-chemistry.org The presence of the 5-amino group on the target compound makes it an ideal substrate for these types of advanced cyclization and coupling strategies, enabling its use as a foundational block for diverse derivatives.

Development of Novel Heterocyclic Scaffolds and Complex Molecules

The inherent reactivity of 3,4-Dihydro-2H-benzo[b] mdpi.commetu.edu.troxazin-5-amine facilitates its use in constructing novel and complex heterocyclic systems. The amine functionality can be readily acylated, alkylated, or used in cyclocondensation reactions to fuse new rings onto the benzoxazine framework.

Several catalytic systems have been established to produce a variety of chiral vinyl-substituted heterocycles, including dihydro-2H-benzo[b] mdpi.commetu.edu.tr-oxazines, under mild conditions. organic-chemistry.org For example, the use of chiral bisphosphorus ligands like WingPhos in palladium-catalyzed tandem allylic substitutions allows for versatile and highly selective synthesis pathways. organic-chemistry.org Furthermore, chiral phosphoric acids have been shown to catalyze the synthesis of chiral 2H-1,4-benzoxazines from prochiral oxetanes, achieving high yields and enantioselectivity without the need for transition metals or oxidants. organic-chemistry.org These methodologies underscore the adaptability of the benzoxazine scaffold, enabling chemists to build complex, multi-ring systems with precise stereochemical control, starting from simple, functionalized precursors like 3,4-Dihydro-2H-benzo[b] mdpi.commetu.edu.troxazin-5-amine.

Exploitation in Advanced Materials Research (e.g., functional polymers, optoelectronic materials)

The benzoxazine ring is a precursor to polybenzoxazines, a class of high-performance thermosetting polymers known for their exceptional thermal stability, flame retardancy, low water absorption, and excellent electrical properties. wikipedia.org These resins are formed through the thermally induced ring-opening polymerization of benzoxazine monomers. mdpi.comnih.gov Typically, these monomers are synthesized via a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). wikipedia.orgnih.gov

3,4-Dihydro-2H-benzo[b] mdpi.commetu.edu.troxazin-5-amine is a suitable candidate for designing specialized benzoxazine monomers. The existing amine on the aromatic ring can be modified, or the entire molecule can act as the amine component in a reaction with a phenolic compound and formaldehyde. This allows for the incorporation of the benzoxazine moiety into polymer backbones, leading to materials with tailored properties. Bio-based polybenzoxazines have been synthesized from natural phenols like curcumin, vanillin, and thymol, demonstrating the versatility of this chemistry for creating sustainable and functional materials for applications such as anticorrosive coatings and antibiofilm agents. mdpi.comnih.govrsc.org

In the realm of optoelectronics, oxazine derivatives have been investigated for their second-order nonlinear optical (NLO) properties. Certain oxazines can act as molecular switches, where acido-triggered ring-opening leads to a π-conjugated system with a large increase in the first hyperpolarizability, a key NLO characteristic. acs.org The electronic nature of the substituents on the aromatic ring plays a crucial role in these properties. acs.org The amine group in 3,4-Dihydro-2H-benzo[b] mdpi.commetu.edu.troxazin-5-amine could be leveraged to tune the electronic donor-acceptor characteristics of such NLO-active molecules.

Design Principles for Analogs with Specific Biological Target Interactions

The 3,4-dihydro-2H-benzo[b] mdpi.commetu.edu.troxazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to inhibit specific enzymes. The general principle involves designing a molecule that can fit into the enzyme's active site and form key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues, thereby blocking the enzyme's function.

A notable example is the development of inhibitors for Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme critical for DNA repair in cancer cells. Through high-throughput virtual screening, a 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a modest inhibitor. Subsequent scaffold hopping led to the synthesis of 3-oxo-3,4-dihydro-2H-benzo[b] mdpi.commetu.edu.troxazine derivatives. One such derivative, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] mdpi.commetu.edu.troxazine-8-carboxamide, emerged as a highly potent PARP1 inhibitor with an IC₅₀ value of 0.082 μM. This demonstrates a clear strategy: using the benzoxazine core as a stable anchor and modifying peripheral substituents to optimize interactions with the target enzyme's active site.

Similarly, derivatives of the related 2H-benzo[b] mdpi.commetu.edu.troxazin-3(4H)-one scaffold have been synthesized and shown to inhibit ADP-induced platelet aggregation, with IC₅₀ values in the low micromolar range. nih.gov The design process often involves computational docking studies to predict binding modes and guide the synthesis of analogs with improved potency.

The development of ligands for specific receptors follows a similar structure-based design approach. The goal is to create molecules that bind with high affinity and selectivity to a target receptor, either to activate it (agonist) or block it (antagonist). The benzoxazine framework has proven effective in the development of ligands for serotonin (5-HT) receptors, which are implicated in various neurological and psychiatric disorders.

For example, a series of novel 3,4-dihydro-2H-benzo mdpi.commetu.edu.troxazine derivatives were designed and synthesized as potent 5-HT₆ receptor antagonists, with many compounds displaying subnanomolar affinities. nih.gov Further research in this area led to the development of benzoxazine derivatives with dual affinity for the 5-HT₁A receptor and the serotonin transporter, aiming for a new generation of antidepressants. This dual-action approach is a sophisticated strategy to achieve enhanced therapeutic effects. The design process involves a deep understanding of the structure-activity relationships (SAR), where systematic modifications to the benzoxazine scaffold help to identify the key structural features required for potent and selective receptor binding.

Lead Compound Optimization and Discovery Methodologies

The journey from an initial "hit" compound to a viable drug candidate involves rigorous lead discovery and optimization. 3,4-Dihydro-2H-benzo[b] mdpi.commetu.edu.troxazin-5-amine and its derivatives are excellent platforms for this process.

Lead discovery often begins with screening compound libraries. The identification of a benzoxazine-based PARP1 inhibitor is a prime example of a successful lead discovery campaign that started with virtual screening. Once a lead compound is identified, lead optimization begins. This involves iterative cycles of chemical synthesis and biological testing to improve properties like potency, selectivity, and pharmacokinetic profile.

In the development of PARP1 inhibitors, a lead compound with an IC₅₀ of 5.8 μM was systematically modified. Strategies such as analogue synthesis and scaffold hopping were employed. This process led to the discovery of a significantly more potent inhibitor with an IC₅₀ of 0.082 μM, representing a nearly 70-fold increase in potency. The table below illustrates the improvement in inhibitory activity through this optimization process.

CompoundScaffold TypeModification StrategyPARP1 IC₅₀ (μM)
Lead Compound 42,3-Dihydro-1,4-benzodioxine-5-carboxamideInitial Hit from Screening5.8
Optimized Compound 493-Oxo-3,4-dihydro-2H-benzo[b] mdpi.commetu.edu.troxazine-8-carboxamideScaffold Hopping & Analogue Synthesis0.082

This systematic approach, combining rational design, chemical synthesis, and biological evaluation, is fundamental to modern drug discovery and highlights the strategic value of versatile scaffolds like 3,4-Dihydro-2H-benzo[b] mdpi.commetu.edu.troxazin-5-amine.

Conclusions and Future Perspectives in 3,4 Dihydro 2h Benzo B 1 2 Oxazin 5 Amine Research

Synthesis and Reaction Advances for the Dihydrobenzoxazine Framework

Recent years have seen a significant evolution in the synthesis of the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgresearchgate.netoxazine (B8389632) core structure, moving beyond traditional methods like the Mannich condensation of phenols, amines, and formaldehyde (B43269). researchgate.net Modern synthetic strategies offer improved efficiency, stereoselectivity, and milder reaction conditions.

Several notable advancements include:

Palladium-Catalyzed Reactions : Versatile and enantioselective palladium-catalyzed tandem allylic substitutions have been developed to produce chiral dihydro-2H-benzo[b] organic-chemistry.orgresearchgate.netoxazines in excellent yields and high enantiomeric excess. organic-chemistry.org

Lewis Acid Catalysis : An efficient pathway involves the Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular cyclization. organic-chemistry.org This stepwise method provides excellent control over both enantiomeric and diastereomeric outcomes. organic-chemistry.org

Organocatalysis : Chiral phosphoric acids have been successfully employed as catalysts in the transition metal-free synthesis of chiral 2H-1,4-benzoxazines through the enantioselective desymmetrization of prochiral oxetanes. organic-chemistry.org

Modified Ring-Closure : A modified step-wise procedure that substitutes formaldehyde with methylene (B1212753) bromide for the final ring-closure reaction has been reported, providing a reliable route to various 1,3-benzoxazine derivatives. rasayanjournal.co.inresearchgate.net

These advanced methods represent a significant step forward, enabling the construction of complex benzoxazine (B1645224) derivatives with high precision.

Interactive Data Table: Modern Synthetic Approaches to the Dihydrobenzoxazine Core

Catalytic System Key Reactants Key Features
Palladium / Chiral Ligand (e.g., WingPhos) Vinyl Methylene Cyclic Carbonates, Bisnucleophiles High enantioselectivity, Mild conditions. organic-chemistry.org
Lewis Acid (e.g., Zn(OTf)₂) then Copper(I) Activated Aziridines, 2-Halophenols Excellent enantio- and diastereospecificity (>99% ee, >99% de). organic-chemistry.org
Chiral Phosphoric Acid (CPA) Prochiral Oxetanes Transition metal-free, High enantioselectivity. organic-chemistry.org
Rhodium(II) Catalysis 1-Tosyl-1,2,3-triazoles, Halohydrins Provides access to 2,6-substituted derivatives. organic-chemistry.org

Contributions of Advanced Characterization and Computational Studies

The structural elucidation and mechanistic understanding of benzoxazine chemistry have been substantially enhanced by modern analytical and computational tools.

Advanced Characterization: The confirmation of the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgresearchgate.netoxazine structure and its derivatives relies heavily on a suite of spectroscopic techniques. Researchers consistently utilize:

Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR are indispensable for confirming the formation of the oxazine ring, with characteristic signals for the O-CH₂-N and Ar-CH₂-N methylene groups providing definitive proof of cyclization. rasayanjournal.co.in

Mass Spectrometry (MS) : Mass spectrometry, often coupled with gas chromatography (GC-MS), is crucial for determining the molecular weight of the synthesized benzoxazines and confirming their elemental composition. researchgate.netasianpubs.org

Computational Studies: Computational chemistry has emerged as a powerful tool for predicting reaction pathways and understanding molecular properties. For complex heterocyclic systems related to benzoxazines, semi-empirical tight-binding methods like GFN2-xTB have been employed to simulate the most plausible reaction mechanisms and calculate activation energies for different pathways. mdpi.com These theoretical studies provide insights that are difficult to obtain through experimental means alone, helping to refine reaction conditions and predict the formation of novel structures. researchgate.net

Unexplored Research Avenues and Challenges in the Chemistry of 3,4-Dihydro-2H-benzo[b]organic-chemistry.orgresearchgate.netoxazin-5-amine

Despite the progress in the broader field of benzoxazines, significant challenges and unexplored areas remain, particularly concerning the specific 3,4-Dihydro-2H-benzo[b] organic-chemistry.orgresearchgate.netoxazin-5-amine isomer.

Unexplored Avenues:

Limited Isomer-Specific Research : A primary gap is the lack of dedicated research into the synthesis, reactivity, and application of the 5-amino substituted isomer. Most literature focuses on the general benzoxazine framework or other substitution patterns. The unique electronic effects of the amine group at the C5 position on the molecule's properties are largely uninvestigated.

Derivatization and Functionalization : The synthetic potential of the 5-amino group as a handle for further functionalization remains a rich and unexplored area. This group could serve as a key site for introducing new functionalities to tailor the molecule for specific applications in medicine or materials.

Challenges:

Control of Side Reactions : The synthesis of benzoxazines can be complicated by the formation of byproducts, which can result in poor purity and limit the development of benzoxazine chemistry. researchgate.net

Processability of Polybenzoxazines : While benzoxazine resins have many desirable properties, they can suffer from brittleness and the low molecular weight of their prepolymers, which can make processing them into films or other forms challenging. researchgate.net

Greener Synthesis : Developing more environmentally benign synthetic routes that avoid harsh reagents and solvents remains an ongoing challenge for the field.

Interdisciplinary Impact and Future Outlook for Benzoxazine Research

The benzoxazine scaffold has demonstrated a remarkable interdisciplinary impact, with applications spanning from high-performance materials to pharmaceuticals.

Interdisciplinary Impact:

Materials Science : Polybenzoxazines are valued as high-performance thermosetting resins. nih.gov Their properties, such as low water absorption, low dielectric constant, high thermal stability, and excellent mechanical strength, make them suitable for electronic packaging materials, advanced composites, anticorrosive coatings, and adhesives. researchgate.netelmergib.edu.ly

Medicinal Chemistry : The 3,4-dihydro-2H-benzo[b] organic-chemistry.orgresearchgate.netoxazine core is a key pharmacophore. Derivatives have been designed and synthesized as 5-HT₁A receptor agonists and serotonin reuptake inhibitors for potential use as antidepressants. nih.gov Other analogs have been developed as potent 5-HT₆ receptor antagonists. nih.gov The broader class of oxazines has shown a wide range of biological activities, including antimicrobial and antitumor properties. rasayanjournal.co.in

Future Outlook: The future of benzoxazine research is trending towards sustainability and increased sophistication. A major focus is the development of bio-based benzoxazines derived from renewable resources to replace traditional petroleum-based monomers. nih.gov This shift addresses environmental concerns associated with fossil fuels. nih.gov Furthermore, the inherent molecular design flexibility of benzoxazines will continue to be exploited to create novel polymers and functional molecules with precisely tailored properties for advanced technological and biomedical applications. mdpi.com

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for the oxazine ring protons (δ 3.5–4.5 ppm for methylene groups) and aromatic protons (δ 6.5–7.5 ppm). Substituents like halides or nitro groups cause predictable deshielding .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy to distinguish isomers .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for biological assays) .

How can contradictions in reported biological activities of benzoxazine derivatives be resolved methodologically?

Advanced Research Question
Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control strains .
  • Structural nuances : Compare substituent effects (e.g., 5-bromo vs. 5-nitro derivatives) using SAR studies .
  • Meta-analysis : Cross-reference datasets from multiple studies to identify outliers or trends obscured by small sample sizes .

What enantioselective strategies are available for synthesizing chiral this compound derivatives?

Advanced Research Question
Asymmetric synthesis remains challenging but achievable via:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity during cyclization .
  • Kinetic resolution : Enzymatic or chemical resolution of racemic mixtures (e.g., lipase-mediated acylations) .
  • Metal catalysis : Ru or Rh complexes for transfer hydrogenation of imine intermediates to generate enantiopure amines (>90% ee) .

How can computational methods aid in designing novel this compound analogs with enhanced bioactivity?

Advanced Research Question

  • Docking studies : Predict binding affinities to target proteins (e.g., serine proteases) using AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to prioritize synthetic targets .
  • DFT calculations : Analyze transition-state geometries to optimize reaction pathways for novel derivatives .

What are the key challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Advanced Research Question

  • Solvent compatibility : Transition from dichloromethane (lab-scale) to greener solvents (e.g., ethanol) for industrial safety .
  • Catalyst recovery : Immobilize metal catalysts on silica or polymers to reduce costs and waste .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time quality control during continuous manufacturing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine
Reactant of Route 2
3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.